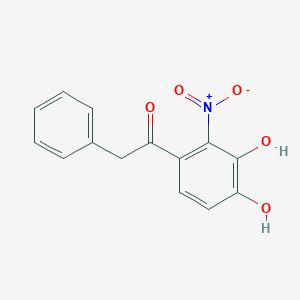

1-(3,4-Dihydroxy-2-nitrophenyl)-2-phenylethanone

Beschreibung

1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone is an organic compound belonging to the class of benzophenones. These compounds are characterized by a ketone group attached to two phenyl groups. The compound has a molecular formula of C13H9NO5 and a molecular weight of 259.21 g/mol . It is known for its unique chemical structure, which includes both nitro and hydroxyl functional groups, making it a versatile molecule in various chemical reactions.

Eigenschaften

Molekularformel |

C14H11NO5 |

|---|---|

Molekulargewicht |

273.24 g/mol |

IUPAC-Name |

1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone |

InChI |

InChI=1S/C14H11NO5/c16-11-7-6-10(13(14(11)18)15(19)20)12(17)8-9-4-2-1-3-5-9/h1-7,16,18H,8H2 |

InChI-Schlüssel |

WQKGHRQZAOQUHW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)O)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone typically involves the nitration of 3,4-dihydroxyacetophenone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the ortho position relative to the hydroxyl groups. The resulting nitro compound is then subjected to Friedel-Crafts acylation in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.

Analyse Chemischer Reaktionen

Reaktionstypen

1-(3,4-Dihydroxy-2-nitrophenyl)-2-phenylethanon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppen können zu Chinonen oxidiert werden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Hydroxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen, um Ether oder Ester zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Wasserstoffgas (H2) mit Palladium auf Aktivkohle (Pd/C) oder Zinn(II)-chlorid (SnCl2) in Salzsäure.

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Natriumhydroxid (NaOH).

Hauptprodukte

Oxidation: Chinone.

Reduktion: Aminophenyl-Derivate.

Substitution: Ether und Ester.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1-(3,4-Dihydroxy-2-nitrophenyl)-2-phenylethanon beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Beispielsweise bindet es als Inhibitor der Catechol-O-Methyltransferase an die aktive Stelle des Enzyms und verhindert so die Methylierung von Catecholaminen. Diese Hemmung kann sich auf die Neurotransmitterkonzentration im Gehirn auswirken und macht es zu einem potenziellen Kandidaten für die Behandlung neurologischer Erkrankungen.

Wirkmechanismus

The mechanism of action of 1-(3,4-dihydroxy-2-nitrophenyl)-2-phenylethanone involves its interaction with various molecular targets. For instance, as an inhibitor of catechol O-methyltransferase, it binds to the active site of the enzyme, preventing the methylation of catecholamines. This inhibition can affect neurotransmitter levels in the brain, making it a potential candidate for treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Benzophenon: Fehlen die Nitro- und Hydroxylgruppen, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

4-Nitrobenzophenon: Enthält eine Nitrogruppe, jedoch keine Hydroxylgruppen, wodurch seine Fähigkeit zur Wasserstoffbrückenbindung und antioxidativen Aktivität eingeschränkt wird.

3,4-Dihydroxybenzophenon: Enthält Hydroxylgruppen, jedoch keine Nitrogruppe, was sich auf seine elektronischen Eigenschaften und Reaktivität auswirkt.

Einzigartigkeit

1-(3,4-Dihydroxy-2-nitrophenyl)-2-phenylethanon ist einzigartig aufgrund des Vorhandenseins von sowohl Nitro- als auch Hydroxylgruppen, die ihm besondere elektronische und sterische Eigenschaften verleihen. Diese funktionellen Gruppen ermöglichen es der Verbindung, an einer Vielzahl von chemischen Reaktionen teilzunehmen, und machen sie zu einem vielseitigen Molekül für verschiedene Anwendungen in Forschung und Industrie .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.